N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide chemical properties
N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide chemical properties
Title : N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide (CAS: 451460-02-9) represents a highly specialized pharmacophore within the isatin-5-sulfonamide class ()[1]. By integrating the privileged 1H-indole-2,3-dione (isatin) scaffold with a C-5 sulfonamide moiety, this compound serves as a potent, targeted inhibitor of tumor-associated carbonic anhydrase (CA) isoforms, specifically CA IX and CA XII ()[2]. The strategic incorporation of an N-cyclohexyl group enhances the molecule's lipophilicity, driving selective hydrophobic interactions within the CA active site ()[3]. This whitepaper details the physicochemical properties, synthetic methodologies, and self-validating biological protocols necessary for the preclinical evaluation of this compound in oncology and neurology.
Physicochemical & Structural Profiling
Quantitative data is critical for predicting pharmacokinetic behavior, assay solubility, and target affinity.
| Property | Value / Description |
| Chemical Name | N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide |
| CAS Registry Number | 451460-02-9[1] |
| Molecular Formula | C14H16N2O4S |
| Molecular Weight | 308.35 g/mol |
| SMILES String | O=C1NC2=C(C=C(S(=O)(NC3CCCCC3)=O)C=C2)C1=O[1] |
| Hydrogen Bond Donors | 2 (Isatin core -NH, Sulfonamide -NH) |
| Hydrogen Bond Acceptors | 4 (Isatin C=O x2, Sulfonamide S=O x2) |
| Target Isoforms | hCA IX, hCA XII, VEGFR-2 ()[2][4] |
Synthetic Methodology & Validation
The synthesis of N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide is achieved via a two-step sequence: chlorosulfonation followed by targeted amination.
Step 1: Regioselective Chlorosulfonation
-
Procedure : Isatin (1.0 eq) is added portion-wise to chlorosulfonic acid (4.0 eq) strictly maintained at 0 °C under an inert argon atmosphere. The mixture is gradually warmed to 65 °C for 3 hours, then carefully quenched over crushed ice to precipitate isatin-5-sulfonyl chloride.
-
Causality & Expertise : Isatin contains secondary amine and dicarbonyl groups susceptible to side reactions at elevated temperatures. Maintaining 0 °C during the initial exothermic addition ensures that electrophilic aromatic substitution occurs strictly at the C-5 position—driven by the directing effects of the indoline ring—thereby preventing polysulfonation.
-
Self-Validation : The intermediate must be filtered, washed with cold water, and immediately dried under a high vacuum. Verify purity via TLC (Hexane:EtOAc 1:1). Any residual sulfonic acid (due to moisture hydrolysis) will remain at the baseline (Rf = 0) and must be removed to prevent stoichiometric imbalances in Step 2.
Step 2: N-Cyclohexyl Amination
-
Procedure : The isatin-5-sulfonyl chloride (1.0 eq) is dissolved in anhydrous THF. Cyclohexylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added dropwise at 0 °C. The reaction is stirred at room temperature for 4 hours.
-
Causality & Expertise : The choice of anhydrous THF and DIPEA (a non-nucleophilic base) prevents the competitive hydrolysis of the highly reactive sulfonyl chloride back to sulfonic acid. Cyclohexylamine acts as the nucleophile, displacing the chloride to form the stable sulfonamide linkage.
-
Self-Validation : Monitor the disappearance of the sulfonyl chloride peak via LC-MS. The presence of unreacted sulfonyl chloride in downstream biological assays will falsely elevate apparent cytotoxicity due to non-specific protein alkylation.
Mechanistic Pharmacology & Target Binding
The primary mechanism of action for N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide is the selective inhibition of CA IX and XII, which are overexpressed in hypoxic tumor microenvironments ()[2]. The sulfonamide group (-SO₂NH-) acts as a classical zinc-binding group (ZBG). In the physiological pH of the tumor microenvironment, the sulfonamide nitrogen deprotonates, forming an anion that coordinates directly with the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound water molecule essential for CO₂ hydration ()[5].
Furthermore, the N-cyclohexyl moiety actively engages with the hydrophobic sub-pocket of the CA active site (formed by residues such as Val121 and Leu198). This spatial occupation significantly enhances the binding affinity and isoform selectivity compared to unsubstituted sulfonamides ()[3].
Caption: Mechanistic pathway of tumor suppression via CA IX inhibition by the target compound.
Experimental Protocols for Biological Validation
Protocol A: Stopped-Flow CO₂ Hydration Assay (CA Inhibition) To accurately determine the inhibition constant (Kᵢ), a dynamic kinetic assay is required.
-
Preparation : Prepare a 10 mM stock of the compound in 100% DMSO. Dilute to working concentrations (0.1 nM – 10 μM) in assay buffer (20 mM HEPES, pH 7.4, containing 0.2 mM phenol red).
-
Execution : Using an SX20 stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (substrate) at 20 °C. Monitor the absorbance decrease at 558 nm (phenol red transition) over 10–50 milliseconds.
-
Causality & Expertise : The rapid kinetic measurement is essential because the hydration reaction occurs on a millisecond timescale. Standard steady-state colorimetric assays fail to capture the true initial velocity, leading to inaccurate Kᵢ values for tight-binding inhibitors ()[5].
-
Self-Validation : Run a baseline control with Acetazolamide (AAZ). If the AAZ Kᵢ deviates by >10% from the literature standard (Kᵢ ~25 nM for CA II), the recombinant enzyme preparation is likely degraded, and the assay must be recalibrated.
Protocol B: In Vitro Cytotoxicity Assay (SRB Method) Evaluation of anti-proliferative activity on T47D or MCF-7 breast cancer cell lines ()[2][4].
-
Execution : Seed cells at 5x10³ cells/well in 96-well plates. After 24h, treat with the compound (1–100 μM) for 72h. Fix cells with cold 10% TCA, wash, and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Solubilize the bound dye in 10 mM Tris base and read absorbance at 540 nm.
-
Causality & Expertise : The SRB assay is strictly preferred over the standard MTT assay for this compound. Isatin derivatives possess redox-active dicarbonyl moieties that can non-enzymatically reduce the MTT tetrazolium dye, yielding artificially inflated cell viability signals. SRB binds stoichiometrically to basic amino acids, bypassing redox interference and ensuring high-fidelity readouts ()[4].
-
Self-Validation : Include a no-cell blank and a Doxorubicin positive control. Calculate the Z'-factor of the assay plate; a Z'-factor > 0.5 is mandatory to confirm the statistical reliability of the IC₅₀ calculation.
Structure-Activity Relationship (SAR) Dynamics
The efficacy of N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide is governed by three critical structural nodes:
-
C-5 Sulfonamide : The indispensable zinc-binding group. Without this moiety, CA inhibitory activity drops by several orders of magnitude ()[5].
-
N-Cyclohexyl Substitution : The bulky, aliphatic ring increases the overall lipophilicity (LogP). This drives the molecule deep into the hydrophobic pocket of CA IX, dramatically enhancing selectivity over the ubiquitous, off-target CA II isoform (which has a narrower, more hydrophilic active site) ()[3].
-
Isatin Core (C-2/C-3 Dicarbonyl) : Acts as a rigid, planar tail that forms crucial hydrogen bonds with Thr199 and Glu106 in the CA active site, anchoring the molecule and stabilizing the zinc-coordination complex ()[2].
Conclusion
N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide is a highly optimized, multi-target pharmacophore with profound implications in oncology. By strictly adhering to the synthetic and biological validation protocols outlined in this guide, researchers can ensure high-fidelity data generation, paving the way for advanced preclinical development of isatin-based targeted therapies.
References
-
Shaldam MA, et al. "Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (2023). URL:[Link]
-
Supuran CT, et al. "Synthesis, biological evaluation, and in silico studies of potential activators of apoptosis and carbonic anhydrase inhibitors on isatin-5-sulfonamide scaffold." European Journal of Medicinal Chemistry (2022). URL:[Link]
-
Alibeg AAA, et al. "In silico study of new isatin-sulfonamide derivatives as carbonic anhydrase inhibitors." Wiadomości Lekarskie (2024). URL:[Link]
-
Supuran CT, et al. "Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (2017). URL:[Link]
Sources
- 1. 1252643-88-1|N-(4-fluorobenzyl)-2,3-dioxoindoline-5-sulfonamide|BLD Pharm [bldpharm.com]
- 2. Synthesis, biological evaluation, and in silico studies of potential activators of apoptosis and carbonic anhydrase inhibitors on isatin-5-sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 4. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
